molecular formula C23H20ClN5O3 B2941995 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-58-8

3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2941995
CAS RN: 2034297-58-8
M. Wt: 449.9
InChI Key: VKJLFSGPKJTKBV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a pyrido[2,3-d]pyrimidin-4(3H)-one moiety, and a piperidin-4-yl group. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The presence of multiple aromatic rings could contribute to pi-pi stacking interactions, and the various nitrogen and oxygen atoms could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the various functional groups. For example, the isoxazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of multiple aromatic rings could increase its lipophilicity, while the various nitrogen and oxygen atoms could enhance its solubility in polar solvents .

Scientific Research Applications

  • Dopamine Receptor Affinity : One study explored the structure-activity relationships of similar compounds, focusing on their affinity and selectivity for human dopamine D4 receptors. These compounds, including derivatives of isoxazoles and pyrimidines, showed promising selectivity and affinity, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).

  • Antiviral Activity : Another study synthesized a series of pyrazole derivatives, including isoxazole and pyrimidine analogs, and evaluated their antiviral activity. Some derivatives exhibited strong antiviral activity, highlighting their potential in developing new antiviral drugs (Tantawy et al., 2012).

  • Antitumor and Antiviral Properties : A study on 3,5-bis(arylidene)-4-piperidones and related pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines revealed their in vitro antiviral and antitumor activities. Certain compounds showed activity against herpes simplex virus-1 and human immunodeficiency virus-1, as well as a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

  • Synthesis and Reactions : Research has been conducted on the synthesis and reactions of new benzimidazole derivatives, including pyrido[4,3-d]pyrimidin-4(3H)-one. This study provided valuable insights into the chemical properties and potential applications of these compounds in various fields (Fikry et al., 2015).

  • Antiproliferative Activity : A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives evaluated their antiproliferative effect against human cancer cell lines. Certain compounds showed significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-19(20(27-32-14)16-5-2-3-7-18(16)24)23(31)28-11-8-15(9-12-28)29-13-26-21-17(22(29)30)6-4-10-25-21/h2-7,10,13,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLFSGPKJTKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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